N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with chloro and methyl groups at positions 7 and 4, respectively. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and benzothiazole groups are known pharmacophores.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c1-10-6-7-11(18)15-14(10)19-17(26-15)20-16(22)12-4-2-8-21(12)27(23,24)13-5-3-9-25-13/h3,5-7,9,12H,2,4,8H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGMAAQPXPEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: Starting with 4-methyl-2-aminobenzenethiol, the benzothiazole core is formed through cyclization with chloroacetyl chloride.
Introduction of Chlorine: Chlorination of the benzothiazole core using thionyl chloride or similar reagents.
Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from pyrrolidine-2-carboxylic acid.
Sulfonylation: Thiophene-2-sulfonyl chloride is reacted with the pyrrolidine derivative to introduce the sulfonyl group.
Coupling Reaction: Finally, the benzothiazole and pyrrolidine derivatives are coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl group or the benzothiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced benzothiazole or pyrrolidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands or catalysts in various organic reactions.
Material Science: Incorporated into polymers or materials with specific properties.
Biology
Enzyme Inhibition: Acts as inhibitors for specific enzymes, useful in biochemical studies.
Fluorescent Probes: Used in imaging and diagnostic applications.
Medicine
Drug Development: Potential therapeutic agents for diseases like cancer, infections, or neurological disorders.
Pharmacology: Studied for their pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Used in the development of agrochemicals.
Cosmetics: Incorporated into formulations for their biological activities.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety often interacts with active sites of enzymes, inhibiting their activity. The sulfonyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
Heterocyclic Substituents: The target compound uses a benzothiazole-thiophene sulfonyl combination, whereas patent examples employ thiazol-5-yl and 3-methylisoxazol-5-yl groups. Benzothiazole’s chloro and methyl substituents may enhance lipophilicity compared to thiazole or isoxazole derivatives . Thiophene sulfonyl groups are less common in the patent examples, which favor acylated (e.g., butanoyl) modifications.
Stereochemistry: The patent compounds have defined (2S,4R) configurations, which are critical for their biological activity.
Hydroxy Group :
- Patent examples include a 4-hydroxy group on the pyrrolidine ring, which may participate in hydrogen bonding. The target compound lacks this feature, possibly altering solubility or target engagement.
Hypothetical Pharmacological Implications
- Benzothiazole vs. Thiazole/Isoxazole : Benzothiazoles are associated with kinase inhibition and antimicrobial activity, while thiazole/isoxazole moieties are common in antiviral and anti-inflammatory agents .
- Sulfonamide Functionality : The thiophene-2-sulfonyl group in the target compound may improve metabolic stability compared to acylated derivatives in the patent examples.
Data Table: Structural and Functional Comparison
| Feature | Target Compound | Example 157 (Patent) | Example 158 (Patent) |
|---|---|---|---|
| Core Structure | Pyrrolidine-2-carboxamide | (2S,4R)-Pyrrolidine-2-carboxamide | (2S,4R)-Pyrrolidine-2-carboxamide |
| Heterocyclic Substituent | 7-Chloro-4-methyl-1,3-benzothiazol-2-yl | 4-(Thiazol-5-yl)benzyl | 4-(Thiazol-5-yl)benzyl |
| Sulfonamide/Acyl Group | Thiophene-2-sulfonyl | (R)-3,3-dimethyl-2-(3-methylisoxazol-5-yl)butanoyl | (R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl |
| Hydroxy Group | Absent | Present (4-hydroxy) | Present (4-hydroxy) |
| Stereochemistry | Undisclosed | (2S,4R) | (2S,4R) |
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole moiety with chlorine and methyl substitutions.
- A pyrrolidine core linked to a thiophene sulfonyl group.
This unique arrangement contributes to its diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for various biological processes, potentially affecting cell proliferation and survival.
- DNA Intercalation : It may intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound could modulate the activity of specific receptors involved in signaling pathways.
Biological Activities
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting growth. |
| Anti-inflammatory | May reduce inflammation by modulating immune responses. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation through enzyme inhibition. |
Case Studies and Research Findings
Recent studies have explored the compound's efficacy in various assays:
- Antimicrobial Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Research has indicated that similar benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism likely involves the inhibition of key enzymes involved in cell cycle regulation .
- Inflammation Models : In animal models, the compound has shown to reduce markers of inflammation, suggesting its potential use in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
